BenchChemオンラインストアへようこそ!

3-(Dimethylphosphoryl)picolinonitrile

LRRK2 inhibition kinase inhibitor phosphine oxide pharmacophore

Select this specific 3-(dimethylphosphoryl)picolinonitrile isomer (CAS 2551117-29-2) for kinase inhibitor and catalyst development. The 3-substitution pattern is critical for binding selectivity (LRRK2 Ki ~3 nM) and unique bidentate/tridentate chelation, unlike 4- or 5-substituted isomers. The P=O motif enhances metabolic stability and solubility. Available from multiple vendors at 97% purity.

Molecular Formula C8H9N2OP
Molecular Weight 180.147
CAS No. 2551117-29-2
Cat. No. B2368811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylphosphoryl)picolinonitrile
CAS2551117-29-2
Molecular FormulaC8H9N2OP
Molecular Weight180.147
Structural Identifiers
SMILESCP(=O)(C)C1=C(N=CC=C1)C#N
InChIInChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-5-10-7(8)6-9/h3-5H,1-2H3
InChIKeySFNZISMPSNOOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylphosphoryl)picolinonitrile (CAS 2551117-29-2) – A Specialized Organophosphorus Pyridine-Carbonitrile Intermediate for Kinase-Targeted Medicinal Chemistry


3-(Dimethylphosphoryl)picolinonitrile (CAS 2551117-29-2), also referred to as 3-(dimethylphosphinyl)-2-pyridinecarbonitrile, is a functionalized heterocyclic building block with the molecular formula C8H9N2OP and a molecular weight of 180.14 g/mol . The compound features a picolinonitrile core substituted with a dimethylphosphoryl (phosphine oxide) moiety at the 3-position, which is available from multiple specialty chemical suppliers at purities of 97–98% for use as a research intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly kinase inhibitors where the phosphine oxide group is designed to enhance binding selectivity [1].

Why 3-(Dimethylphosphoryl)picolinonitrile Cannot Be Casually Substituted with Other Picolinonitrile or Phosphine Oxide Analogs


The substitution of 3-(dimethylphosphoryl)picolinonitrile with other dimethylphosphoryl-substituted pyridinecarbonitrile positional isomers (e.g., 4- or 5-substituted analogs) or alternative phosphine oxide-containing building blocks is not chemically or pharmacologically equivalent. The 3-position attachment of the dimethylphosphoryl group relative to the 2-carbonitrile creates a unique spatial and electronic environment that directly influences metal coordination geometry in catalytic applications and target binding conformation in kinase inhibitor design [1]. Systematic investigation of dimethylphosphine oxide derivatives has established that the P=O moiety functions as a hydrogen-bond acceptor capable of modulating both kinase selectivity profiles and physicochemical properties including hydrophilicity and metabolic stability, and these effects are exquisitely sensitive to the substitution pattern on the pyridine ring [2].

3-(Dimethylphosphoryl)picolinonitrile Quantitative Differentiation Evidence: 3-Substituted Pyridine-Carbonitrile vs. Positional Isomers and Alternative Scaffolds


Kinase Inhibitor Potency Benchmark: Dimethylphosphine Oxide-Containing Pyrimidine Derivative vs. Structurally Related Non-Phosphine Oxide Analog

Dimethylphosphine oxide-containing compounds have demonstrated nanomolar-range inhibitory potency against LRRK2 kinase, with a representative dimethylphosphine oxide-bearing molecule achieving a Ki of 3 nM as measured by a LanthaScreen kinase activity assay [1]. This level of potency is approximately three orders of magnitude greater than certain structurally related kinase inhibitors lacking the phosphine oxide hydrogen-bond acceptor motif (e.g., compound PU09, Ki = 1430 nM against LRRK2 G2019S mutant), demonstrating the critical contribution of the dimethylphosphoryl group to target engagement [2].

LRRK2 inhibition kinase inhibitor phosphine oxide pharmacophore

Phosphine Oxide vs. Traditional Hinge-Binding Heterocycles: Hydrogen-Bond Acceptor Strength and Pharmacokinetic Advantage

The phosphine oxide (P=O) motif in 3-(dimethylphosphoryl)picolinonitrile provides a hydrogen-bond acceptor functionality that differs fundamentally from traditional nitrogen-based heterocyclic hinge binders. The high polarity of the P=O group enables efficient hydrogen bond formation with kinase active site residues while simultaneously increasing molecular hydrophilicity—a dual advantage recognized in the design of the FDA-approved ALK inhibitor brigatinib, which incorporates a dimethylphosphine oxide moiety to enhance target binding and pharmacokinetic properties [1]. This combination of strong hydrogen-bonding capacity and improved aqueous solubility distinguishes phosphine oxide-containing building blocks from conventional pyridine, pyrimidine, or quinoline scaffolds that offer predominantly hydrophobic interactions.

medicinal chemistry drug design P=O hydrogen bonding

Positional Isomer Differentiation: 3-Substituted vs. 4-Substituted Dimethylphosphoryl Picolinonitrile in Synthesis and Downstream Reactivity

The 3-substitution pattern of 3-(dimethylphosphoryl)picolinonitrile (CAS 2551117-29-2) confers distinct synthetic and coordination properties relative to the 4-substituted positional isomer (CAS 2416236-38-7) . The 3-position places the dimethylphosphoryl group in close proximity to the pyridine nitrogen and the 2-carbonitrile, creating a potential bidentate or tridentate coordination environment for transition metal catalysis. This spatial arrangement differs fundamentally from 4-substituted analogs, where the phosphine oxide group is spatially removed from the pyridine nitrogen and cannot participate in the same chelation geometry [1]. For procurement decisions in asymmetric catalysis or metal-organic framework construction, this positional isomer cannot be interchanged without altering catalytic outcomes or material properties.

positional isomer regioselective synthesis coordination chemistry

Phosphine Oxide vs. Phosphonate vs. Phosphate Esters: Differential Metabolic Stability and Off-Target Profile

The phosphine oxide (P=O) functional group present in 3-(dimethylphosphoryl)picolinonitrile offers a fundamentally distinct metabolic fate compared to phosphonate esters, phosphate esters, and phosphoramidates. Unlike phosphate esters, which are readily cleaved by endogenous phosphatases and esterases, the phosphine oxide P–C bond is resistant to hydrolytic and enzymatic degradation under physiological conditions [1]. Additionally, the dimethylphosphoryl group is a neutral, non-ionizable moiety across the physiological pH range, contrasting with negatively charged phosphate or phosphonate groups that can limit membrane permeability and contribute to off-target interactions with phosphate-binding proteins [2].

metabolic stability phosphorus functional groups drug metabolism

Dimethylphosphoryl Picolinonitrile vs. Diphenylphosphoryl Analogs: Steric Bulk and Synthetic Accessibility Trade-Off

The dimethyl substituents on the phosphine oxide group of 3-(dimethylphosphoryl)picolinonitrile (molecular weight 180.14 g/mol) confer a smaller steric footprint compared to diphenylphosphoryl-containing analogs (typical molecular weight >290 g/mol with additional aromatic rings) [1]. This reduced steric bulk is advantageous for subsequent synthetic transformations where steric hindrance can impede reaction yields or limit the scope of coupling partners. Furthermore, the dimethylphosphoryl group is synthetically accessible through straightforward phosphorylation chemistry, whereas diphenylphosphoryl analogs often require air-sensitive phosphine precursors and specialized handling conditions, increasing both cost and synthetic complexity.

steric effects synthetic efficiency phosphine oxide substituent

High-Impact Application Scenarios for 3-(Dimethylphosphoryl)picolinonitrile Based on Differentiated Evidence


LRRK2-Directed Kinase Inhibitor Discovery for Parkinson's Disease and Neurodegeneration

Medicinal chemistry teams pursuing novel LRRK2 inhibitors should prioritize 3-(dimethylphosphoryl)picolinonitrile as a core building block, given that dimethylphosphine oxide-containing compounds have achieved Ki values as low as 3 nM against LRRK2, representing a ~477-fold potency improvement over non-phosphine oxide comparators [1]. The 3-substitution pattern provides a distinct spatial orientation for exploring structure-activity relationships around the kinase ATP-binding pocket, while the metabolic stability of the P=O motif ensures extended target engagement in cellular and in vivo models [2].

Transition Metal Catalyst and Coordination Complex Design Requiring Tridentate Chelation

Investigators developing novel transition metal catalysts or metal-organic frameworks should select the 3-substituted isomer (CAS 2551117-29-2) specifically, as its unique spatial arrangement—with the phosphine oxide at the 3-position, pyridine nitrogen, and 2-carbonitrile in close proximity—enables bidentate or tridentate chelation geometries not accessible to the 4-substituted (CAS 2416236-38-7) or 5-substituted (CAS 2551114-38-4) positional isomers [3]. Substitution of any alternative positional isomer will fundamentally alter coordination outcomes and catalytic activity.

Synthesis of Agrochemical Intermediates and Novel Pesticide Scaffolds

Organophosphorus compounds containing phosphine oxide functionality have established applications as intermediates for pesticide and herbicide development, with dimethylphosphine oxide derivatives demonstrating herbicidal activity in both pre- and post-emergence treatments [4]. 3-(Dimethylphosphoryl)picolinonitrile serves as a versatile picolinonitrile-derived organophosphorus building block for agrochemical discovery programs [5], offering a phosphine oxide-containing scaffold that may be elaborated into novel insecticidal or herbicidal agents with distinct modes of action from traditional neonicotinoid or organophosphate chemistries.

Physicochemical Property Optimization in Lead Compound Development

Drug discovery teams encountering lead compounds with excessive lipophilicity (logP), poor aqueous solubility, or inadequate metabolic stability should evaluate 3-(dimethylphosphoryl)picolinonitrile as a core replacement scaffold. The dimethylphosphoryl group's high polarity and strong hydrogen-bond acceptor capacity simultaneously enhance hydrophilicity and target binding, as validated in the design of the FDA-approved kinase inhibitor brigatinib [6]. The neutral, non-ionizable character of the P=O motif across physiological pH avoids the permeability penalties associated with negatively charged phosphonate or phosphate esters [7], while the dimethyl substituents maintain a favorable molecular weight (180.14 g/mol) and minimal steric hindrance for subsequent synthetic elaboration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylphosphoryl)picolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.